molecular formula C17H25N3O4 B1266281 N-Acetylphenylalanyllysine CAS No. 14287-21-9

N-Acetylphenylalanyllysine

Cat. No. B1266281
CAS RN: 14287-21-9
M. Wt: 335.4 g/mol
InChI Key: AVXRNUMVGRLMBL-GJZGRUSLSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-acetylphenylalanine derivatives, generally involves methods like inert refluxing, utilizing specific reagents like pivaloyl isothiocyanate and aminoacetophenone. These processes are often performed in solvents like dry acetone to yield the desired acetylated products, which are then characterized by spectroscopic methods including 1H-NMR, 13C-NMR, and FT-IR (A. Saeed et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques like X-ray crystallography. This analysis can reveal details such as bond lengths, angles, and overall molecular conformation, contributing to the understanding of the compound's chemical behavior and interaction potentials (A. Saeed et al., 2022).

Chemical Reactions and Properties

Chemically, compounds like N-Acetylphenylalanyllysine may engage in various reactions, including hydrolysis and enzymatic transformations. Their reactivity can be influenced by the presence of acetyl groups, which may affect the molecule's stability and reactivity towards other chemicals or enzymes (J. C. Lacey et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, can be significantly influenced by the acetyl and phenylalanyl groups. These properties are crucial for understanding the compound's behavior in different environments and for applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, are dictated by the compound's molecular structure. The presence of the acetyl group can impact the electron distribution within the molecule, affecting its chemical reactions, such as susceptibility to hydrolysis or its behavior in synthesis reactions (J. C. Lacey et al., 2005).

Scientific Research Applications

1. Glyphosate Detoxification and Crop Tolerance

N-acetylation is a key detoxification strategy for glyphosate, a widely used herbicide. The enzyme glyphosate N-acetyltransferase (GAT) exhibits this activity. Kinetic improvements through DNA shuffling enhanced the enzyme's efficiency significantly, enabling transgenic organisms like Escherichia coli, Arabidopsis, tobacco, and maize to tolerate glyphosate. This approach offers an alternative strategy for glyphosate use in crops (Castle et al., 2004).

2. Angiotensin I-Converting Enzyme Inhibition

N-Acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) is a substrate of the N domain of angiotensin I-converting enzyme (ACE), playing a role in blood pressure regulation and possibly in hematopoietic stem cell regulation. Research on ACE inhibitors like captopril, lisinopril, and fosinoprilat demonstrates their potential in differentiating between AcSDKP and angiotensin I inhibition, suggesting a pathway for novel therapeutic applications in cardiovascular and hematopoietic diseases (Michaud et al., 1997).

3. Affinity Chromatography for Enzyme Purification

N-Acetylated amino acid derivatives, such as N-[1 (S)-carboxy-5-amino-pentyl]-L-phenylalanylglycine, have been used as ligands in the affinity chromatography of enzymes like angiotensin converting enzyme (ACE). This method, involving specific binding and elution processes, allows for the efficient purification of ACE from complex biological samples (Pantoliano et al., 1984).

4. Synthesis and Biological Application Studies

Research on N-acetyl phosphoramidate compounds, including kinetic inhibition parameters and antibacterial activity, has been explored for its potential applications in medicine and biology. This includes studies on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as insecticidal potential against elm leaf beetle and Xanthogaleruca luteola (Gholivand et al., 2021).

5. Antibacterial Activity and Enzyme Inhibition

Diamides inhibiting Bacillus subtilis N-Acetylglucosaminidase LytG demonstrate potential as antibacterial agents. These compounds impact bacterial growth and division, indicating their relevance in developing new strategies to combat bacterial infections (Nayyab et al., 2017).

6. Genetically Encoding N(epsilon)-acetyllysine in Proteins

Techniques for the site-specific incorporation of N(epsilon)-acetyllysine in recombinant proteins have significant implications for studying the role of this post-translational modification in cellular processes (Neumann et al., 2008).

7. N-Glycomic Analysis and Glycosyl Transferase Inhibitors

N-Glycomic profiling methods have been used to determine the impact of glycosyl transferase inhibitors on glycan production. This is crucial for understanding cell surface glycosylation and its role in various biological systems, including infection and cell interactions (Zhou et al., 2021).

properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXRNUMVGRLMBL-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931667
Record name N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylphenylalanyllysine

CAS RN

14287-21-9
Record name N-Acetylphenylalanyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Bazylak - Journal of Chromatography A, 1994 - Elsevier
The use of a chiral mobile phase additive in the form of the helically distorted, square-planar, chiral nickel(II) chelate dl-[4,4′-(1- methyl-2-propylethane- 1,2- diyldiimino)bis(pent-3-en-2…
Number of citations: 20 www.sciencedirect.com
G Bazylak - Journal Title Journal of chromatogra9Y GS - chem.uwec.edu
The use of a chiral mobile phase additive in the form of the helically distorted, square-planar, chiral nickel (II) chelate dl-[4, 4'-(1-methyl-2-propylethane-1, 2-diyldiimino) bis (pent-3-en-2-…
Number of citations: 2 www.chem.uwec.edu

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